Micrococcin
Overview
Description
Micrococcin is a macrocyclic thiopeptide antibiotic known for its antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities. Its structure was long ambiguous until the successful total synthesis in 2009 clarified its molecular makeup, paving the way for a deeper understanding of its mechanisms and potential applications in medicinal chemistry (Ciufolini & Lefranc, 2010).
Synthesis Analysis
The synthesis of micrococcin P1 marked a significant milestone in understanding its chemical nature. Early attempts to synthesize the Bycroft-Gowland structure of micrococcin P1 revealed discrepancies between the proposed and actual structures, leading to further research to accurately define its molecular structure (Ciufolini & Shen, 1999). The total synthesis approaches have varied, with notable methods including scalable thiazole forming reactions, highlighting advancements in synthetic strategies for thiopeptide antibiotics (Christy et al., 2020).
Molecular Structure Analysis
Micrococcin P1's molecular structure is complex, featuring a central pyridine skeleton surrounded by multiple thiazolyl groups. The precise determination of its structure was achieved through total synthesis and X-ray crystallography, which confirmed the presence of a pyridine ring linked to four thiazole rings, establishing the molecule's extended heterocyclic ring system (James & Watson, 1966).
Chemical Reactions and Properties
Micrococcin engages in a variety of chemical interactions, particularly with bacterial ribosomal RNA, to exert its antibiotic effects. It binds to complexes formed between bacterial 23-S ribosomal RNA and ribosomal protein L11, inhibiting protein synthesis by affecting the ribosomal A site and stimulating GTP hydrolysis dependent upon ribosomes and elongation factor EF-G (Cundliffe & Thompson, 1981).
Physical Properties Analysis
The physical properties of micrococcin, such as insolubility in water and thermal behavior, have been characterized, indicating its robust structure and potential for enduring biological environments. It demonstrates a darkening and sintering behavior at high temperatures without a sharp melting point, and its ultra-violet light absorption spectrum in ethanol has been documented (Heatley & Doery, 1951).
Chemical Properties Analysis
The chemical properties of micrococcin, including its antimicrobial activity and interactions with bacterial protein synthesis mechanisms, have been extensively studied. Micrococcin operates as an acceptor-site-specific inhibitor of protein synthesis, showing selectivity in its inhibition of aminoacyl-tRNA binding and translocation processes on the ribosome (Otaka & Kaji, 1974).
Scientific Research Applications
Antibiotic Potential : Micrococcin P3, a new thiopeptide antibiotic derived from Micrococcin, shows promise in developing new antibiotics targeting Gram-positive bacteria, indicating its potential in addressing antibiotic resistance issues (Wang et al., 2020).
Mechanism of Action in Bacterial Protein Synthesis : Micrococcin inhibits thiostrepton production and stimulates GTP hydrolysis dependent on ribosomes and elongation factor EF-G, crucial in bacterial protein synthesis (Cundliffe & Thompson, 1981). It also inhibits translocation and the binding of aminoacyl-tRNA at the acceptor site of the ribosomes (Otaka & Kaji, 1974).
Therapeutic Applications : Micrococcin P1 has demonstrated potent antibiotic, anticancer, and antimalarial actions, making it a candidate for drug development (Borman, 2009); (Ciufolini & Lefranc, 2010).
Antimalarial Effects : Micrococcin is a potent inhibitor of the human malaria parasite Plasmodium falciparum, showcasing its potential in antimalarial therapy (Rogers, Cundliffe & McCutchan, 1998).
Chemical Properties for Medicinal Chemistry : Micrococcin P2 (MP2) has activity against various human pathogens, and its chemical properties facilitate medicinal chemistry work in the micrococcin area (Hwang et al., 2021).
Structural and Synthesis Studies : Extensive studies and laboratory syntheses have been conducted to determine the structure of Micrococcin P1, aiding in the development of synthetic methods for this compound (Fenet et al., 2002); (Christy et al., 2020).
Bacteriostatic and Bactericidal Effects : Micrococcins act specifically on Gram-positive bacteria, particularly staphylococci and streptococci, demonstrating both bacteriostatic and bactericidal effects (Hameister, Bergmann & Wahlig, 1975).
Future Directions
Micrococcin P1 shows potential for the development of new antibiotics targeting Gram-positive bacteria . The first total synthesis of Micrococcin P2 (MP2, 1) by a diversity-oriented route has been reported, which incorporates a number of refinements relative to earlier syntheses . This opens up new possibilities for the development and study of Micrococcin and its variants.
properties
IUPAC Name |
2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8+,25-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGFYNRGFWXAKA-IQEGOQEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H49N13O9S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1144.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Micrococcin P, 13',19'-didehydro-19'-deoxy-28,44-dihydro-44-hydroxy- | |
CAS RN |
67401-56-3 | |
Record name | Micrococcin P, 13',19'-didehydro-19'-deoxy-28,44-dihydro-44-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067401563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.